Hydrogen-Bonding and Lipophilicity Differentiation vs. Deoxy Azetidine Analog
The presence of the 3-hydroxyl group in 3-(3,4-Dichlorobenzyl)azetidin-3-ol confers a distinct physicochemical profile compared to its direct deoxy analog, 3-(3,4-dichlorobenzyl)azetidine . The hydroxyl group increases the hydrogen bond donor count from 1 to 2 and reduces the computed lipophilicity (XLogP3-AA) from 2.96 to 2.0 [1]. This results in a compound with potentially improved aqueous solubility and a different pharmacokinetic trajectory, crucial for in vivo studies.
| Evidence Dimension | Physicochemical Profile (Lipophilicity & H-Bond Donors) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; H-Bond Donors = 2; Topological Polar Surface Area (TPSA) = 32.3 Ų |
| Comparator Or Baseline | 3-(3,4-dichlorobenzyl)azetidine: XLogP3-AA = 2.96; H-Bond Donors = 1 |
| Quantified Difference | ΔXLogP3-AA = -0.96 (Target is less lipophilic); ΔH-Bond Donors = +1 (Target has greater hydrogen-bonding capacity) |
| Conditions | Computed properties based on XLogP3 3.0 and Cactvs 3.4.8.18 algorithms [1]. |
Why This Matters
This directly impacts compound selection for assays requiring specific solubility ranges or for projects aiming to modulate bioavailability and target engagement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 65918192, 3-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol. View Source
